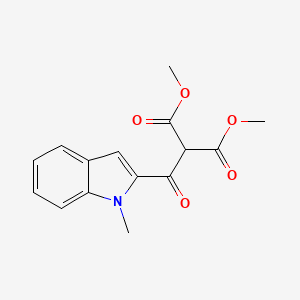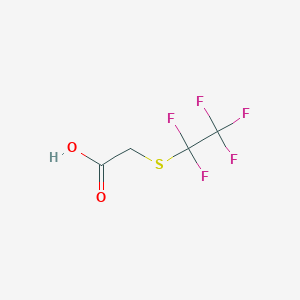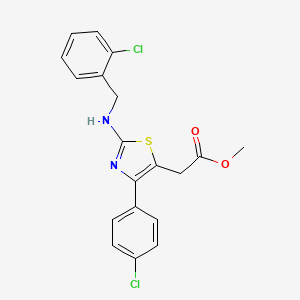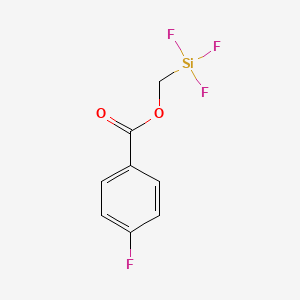
(Trifluorosilyl)methyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluorosilyl)methyl 4-fluorobenzoate is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a trifluorosilyl group attached to a methyl group, which is further connected to a 4-fluorobenzoate moiety. The presence of both fluorine and silicon atoms in its structure imparts distinctive chemical properties, making it a subject of interest in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Trifluorosilyl)methyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: (Trifluorosilyl)methyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl ethers or esters, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones .
Aplicaciones Científicas De Investigación
(Trifluorosilyl)methyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially in the design of drugs with improved bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism by which (Trifluorosilyl)methyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Trifluorotoluene: An organic compound with similar fluorine content but different structural features.
Fluorinated Triazoles and Tetrazoles: These compounds share the presence of fluorine atoms and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness: (Trifluorosilyl)methyl 4-fluorobenzoate stands out due to the combination of trifluorosilyl and 4-fluorobenzoate groups, which imparts unique chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other fluorinated compounds .
Propiedades
Número CAS |
76240-91-0 |
|---|---|
Fórmula molecular |
C8H6F4O2Si |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
trifluorosilylmethyl 4-fluorobenzoate |
InChI |
InChI=1S/C8H6F4O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
Clave InChI |
VHSNYIJIVPJYMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


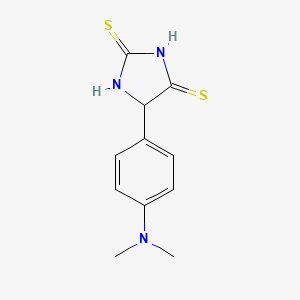
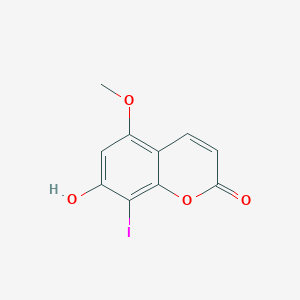
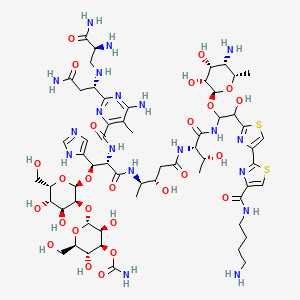
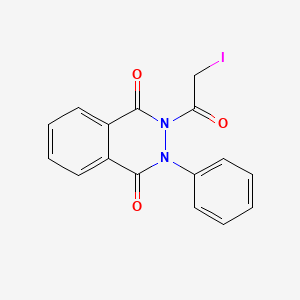

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
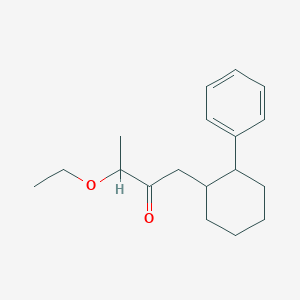
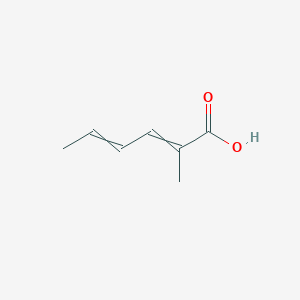
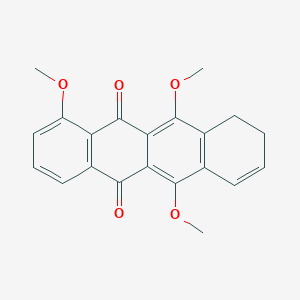
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
